N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the 1-position and a 2-methylpiperidine-1-carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13-6-4-5-9-21(13)19(24)20-14-10-18(23)22(12-14)15-7-8-16(25-2)17(11-15)26-3/h7-8,11,13-14H,4-6,9-10,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFXBAOSXNEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide involves several steps. One common method includes the reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol using catalytic hydrogenation . This intermediate is then subjected to further reactions to introduce the pyrrolidinyl and piperidine moieties, ultimately forming the target compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, as an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can result in the suppression of tumor growth in cancers that overexpress HER2.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and substituent differences:
Pharmacological and Physicochemical Implications
- In contrast, the 4-fluorophenyl group in ’s analog introduces electron-withdrawing effects, which may alter binding affinity .
- Solubility : The sulfonyl-piperidine substituent in increases polarity, likely enhancing aqueous solubility compared to the target’s methylpiperidine group.
- Metabolic Stability : Thiadiazole-containing analogs () may exhibit improved metabolic stability due to the heterocycle’s resistance to enzymatic degradation.
Structural Flexibility and Steric Effects
- The thiadiazole ring in imposes rigid planar geometry, which could restrict binding to flat hydrophobic pockets in target proteins.
Q & A
Q. What are the standard synthetic routes for preparing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via carboxamide coupling between a pyrrolidinone intermediate and 2-methylpiperidine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or carbodiimides (e.g., DCC) to form an active ester intermediate .
- Nucleophilic substitution : React the activated intermediate with 2-methylpiperidine under inert conditions.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via / NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR to verify substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHNO: 381.18 g/mol).
- X-ray crystallography : Resolve stereochemistry if chiral centers exist (e.g., piperidine/pyrrolidinone ring conformation) .
- HPLC : Assess purity using a C18 column and UV detection at 254 nm .
Q. How can researchers determine the compound’s in vitro biological activity?
- Methodological Answer :
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, using broth microdilution per CLSI guidelines .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., residual solvents or byproducts) .
- Assay standardization : Ensure consistent bacterial strains, growth media (e.g., Mueller-Hinton agar), and incubation conditions (37°C, 18–24 hrs) .
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as stereochemistry impacts target binding .
Q. What computational strategies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP prediction : Use software like ACD/Percepta to assess lipophilicity and guide structural modifications (e.g., adding polar groups to improve solubility) .
- Molecular docking : Simulate interactions with targets (e.g., bacterial enzymes) using AutoDock Vina; prioritize residues like Ser/Thr kinases for mutagenesis validation .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity using partial least squares regression .
Q. What strategies address poor aqueous solubility during formulation?
- Methodological Answer :
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance dissolution .
- Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How can stereochemical inconsistencies in synthesis be mitigated?
- Methodological Answer :
- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereocenters .
Methodological Notes
- Safety : Follow protocols in (e.g., PPE, fume hoods) when handling reactive intermediates.
- Data Reproducibility : Archive synthetic batches with detailed logs (reagents, temperatures) to trace variability .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
